molecular formula C10H22N2 B3225592 Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine CAS No. 1250426-09-5

Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Cat. No.: B3225592
CAS No.: 1250426-09-5
M. Wt: 170.3 g/mol
InChI Key: AFXGFNQWVNXOBI-UHFFFAOYSA-N
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Description

Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an isopropylaminomethyl group at the 4-position. Its molecular formula is C₁₁H₂₄N₂, with a molecular weight of 184.33 g/mol (calculated).

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)11-8-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGFNQWVNXOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine typically involves the reaction of 1-methyl-piperidin-4-ylmethylamine with isopropyl halides under suitable conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is primarily explored for its potential in developing novel pharmaceuticals. Its interactions with neurotransmitter receptors suggest applications in treating neurological disorders. The compound may influence pathways related to:

  • Anxiety Disorders : Potential use in managing general anxiety disorder and panic disorder.
  • Pain Management : Applications in treating chronic pain conditions, including migraines and dental pain.
  • Cognitive Disorders : Investigated for potential benefits in dementia and Alzheimer's disease due to its interaction with cholinergic pathways .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other biologically active derivatives. Various synthetic methods have been explored to modify the piperidine structure, enhancing pharmacokinetic properties or biological activity. For instance, derivatives can be synthesized through:

  • Transfer Hydrogenation : This method allows the conversion of piperidine derivatives into more complex structures while maintaining biological activity .
  • Palladium-Catalyzed Reactions : These reactions facilitate the introduction of additional functional groups, increasing the compound's versatility in drug design .

Research indicates that compounds similar to this compound often exhibit significant binding affinities to various receptors, including:

  • Serotonin Receptors : Implicated in mood regulation and anxiety.
  • Dopamine Receptors : Associated with reward pathways, potentially useful in treating addiction disorders.

Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound derivatives. For example:

  • Pain Management Research : A study demonstrated that certain derivatives exhibited analgesic properties comparable to existing pain medications, suggesting a viable alternative for chronic pain treatment .
  • Anxiety Treatment Trials : Clinical trials are underway to assess the efficacy of formulations containing this compound for anxiety disorders, with preliminary results indicating promise .

Mechanism of Action

The mechanism by which Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Several positional isomers of isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine exist, differing in the substitution site on the piperidine ring:

  • Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine : Substitution at the 3-position.
  • Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine : Substitution at the 2-position.

These isomers may exhibit distinct physicochemical properties, such as lipophilicity and steric hindrance, which could influence binding to biological targets. For example, 4-position substitution (as in the parent compound) often provides optimal spatial arrangement for receptor interactions compared to 2- or 3-position analogs .

Substituent-Based Analogues

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine
  • Molecular Formula : C₁₀H₂₀N₂
  • Molecular Weight : 168.28 g/mol .
  • Key Difference : Replacement of the isopropyl group with a cyclopropyl moiety.
  • This modification could enhance selectivity for certain enzyme targets, such as AAA ATPases or kinases .
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-isopropyl-amine
  • Molecular Formula : C₁₈H₃₁N₃
  • Molecular Weight : 289.47 g/mol .
  • Key Difference: Incorporation of a benzyl group and an aminoethyl side chain.
  • Impact: The benzyl group increases aromatic interactions with hydrophobic pockets in proteins, while the aminoethyl side chain may enhance solubility or enable covalent binding. Such derivatives are often explored in CNS-targeting therapeutics .
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 218.32 g/mol .
  • Key Difference : Sulfonyl group at the 1-position and an amine at the 4-position.
  • Such modifications are common in protease inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Potential Applications Evidence Sources
This compound 184.33 Isopropyl, 4-position Enzyme inhibition, CNS drugs
Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine 168.28 Cyclopropyl, 4-position Kinase inhibitors
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-isopropyl-amine 289.47 Benzyl, aminoethyl Neurotransmitter modulation
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine 218.32 Cyclopropylsulfonyl Protease inhibition

Key Trends :

  • Lipophilicity : Isopropyl and benzyl groups increase lipophilicity, favoring blood-brain barrier penetration.
  • Metabolic Stability : Cyclopropyl and sulfonyl groups may reduce oxidative metabolism.
  • Synthetic Accessibility : Piperidin-4-ylmethyl derivatives are commonly synthesized via reductive amination or nucleophilic substitution, as seen in patents .

Biological Activity

Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, a compound with a piperidine backbone, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that piperidine derivatives can exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit neurotransmitter uptake, suggesting a potential role in treating neurodegenerative diseases .
  • Antitumor Activity : The compound's structure suggests it may interact with various cancer-related targets. A study on related piperidine derivatives indicated significant antitumor activity against several human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Enzymatic Inhibition : Various studies have demonstrated that piperidine derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, compounds have shown activity against histone acetyltransferases, which are critical in cancer biology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from SAR studies on related compounds:

Compound ModificationBiological Activity (IC50)Comments
Piperidine ring modification1.7 μMComparable to other potent inhibitors
Replacement of -NH- with -O-No activityIndicates importance of nitrogen in binding
Addition of polar groups4.4 μMEnhances interaction with target enzymes
Shortening side chains5.0 μMReduced activity observed

These findings suggest that specific functional groups and their arrangement significantly affect the compound's inhibitory potency.

Neuroprotection

In a study involving piperidine derivatives, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cells. Results indicated that the compound significantly reduced cell death and oxidative damage markers compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity

A recent investigation into the anticancer properties of related piperidine compounds revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 0.11 μM to 15.63 μM across different lines, suggesting its potential as an anticancer drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine
Reactant of Route 2
Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

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